![molecular formula C21H18ClNOS B4075886 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075886.png)
2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide
Overview
Description
2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide, also known as BZT-55, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BZT-55 is a dopamine transporter (DAT) inhibitor, which means that it has the ability to block the reuptake of dopamine in the brain. This can lead to an increase in dopamine levels, which has been linked to various neurological conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mechanism of Action
2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synapse, which can lead to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The increased dopamine signaling caused by this compound can have a range of biochemical and physiological effects. These effects can vary depending on the specific condition being studied, but may include improvements in motor function, attention, and mood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its specificity for the DAT. This allows researchers to selectively target dopamine signaling in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility and stability.
Future Directions
There are several potential future directions for research on 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide. One area of interest is the development of more stable and soluble analogs of this compound that can be used more easily in lab experiments. Another area of interest is the exploration of this compound's potential therapeutic applications for conditions such as addiction and ADHD. Finally, there is ongoing research to better understand the mechanisms underlying this compound's effects on dopamine signaling in the brain.
Scientific Research Applications
2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied in the context of neuroscience research. It has been shown to have potential therapeutic applications for a range of neurological conditions, including Parkinson's disease, ADHD, and addiction. This compound has also been used as a tool in research to better understand the mechanisms underlying these conditions.
properties
IUPAC Name |
2-benzylsulfanyl-N-(3-chloro-2-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-15-18(22)11-7-12-19(15)23-21(24)17-10-5-6-13-20(17)25-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPIXGAUVGVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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